molecular formula C9H10O3S B8287256 Methyl 3-hydroxy-4-(methylthio)benzoate

Methyl 3-hydroxy-4-(methylthio)benzoate

Cat. No.: B8287256
M. Wt: 198.24 g/mol
InChI Key: ZJMVTHBOUKKYFR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-(methylthio)benzoate (CID 21187893) is a high-purity benzoate ester derivative of interest in organic and medicinal chemistry research . This compound, with the molecular formula C9H10O3S, features a benzoate core substituted with both a phenolic hydroxy group and a methylthio ether, making it a valuable multifunctional synthetic building block . Its structural motif is closely related to other research compounds like Methyl 3-hydroxy-4-methylbenzoate and Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, which are utilized in complex synthetic pathways . Researchers value this compound for developing novel synthetic methodologies, including its potential use in safety-catch linker strategies for solid-phase synthesis, where similar sulfide-containing linkers can be activated for cleavage via oxidation . Furthermore, the methylthio moiety is a significant functional group in biochemical contexts, such as in the Ehrlich pathway where amino acids like methionine are catabolized into flavor and fragrance compounds . The primary applications of this compound include serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical research, agrochemical development, and material science. It is strictly for research purposes and is not intended for diagnostic or therapeutic uses. All chemical and physical property data provided is for informational purposes only, and researchers should verify the suitability of this compound for their specific applications.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 3-hydroxy-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H10O3S/c1-12-9(11)6-3-4-8(13-2)7(10)5-6/h3-5,10H,1-2H3

InChI Key

ZJMVTHBOUKKYFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS 478169-68-5)

  • Structural Differences : Replaces the methylthio (-SCH₃) group with a bulky trimethylsilyl ethynyl (-C≡C-Si(CH₃)₃) substituent.
  • Properties : The ethynyl group introduces steric hindrance and enhances hydrophobicity, while the silyl group may stabilize intermediates in cross-coupling reactions.
  • Applications: Used as a medical intermediate, particularly in synthesizing constrained molecules like phthalocyanines (e.g., compound 18 in ). The ethynyl group facilitates click chemistry or Sonogashira coupling, making it valuable in materials science .

Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate (CAS 159329-14-3)

  • Structural Differences : Features chloro (-Cl) and fluoro (-F) substituents at positions 4 and 2, respectively, alongside the methylthio group at position 3.
  • The methylthio group may act as a directing group in further functionalization.
  • Applications : Likely used in agrochemical or pharmaceutical synthesis due to halogenated aromatic systems’ prevalence in bioactive molecules .

Methyl 2-amino-3-hydroxybenzoate (CAS 17672-21-8)

  • Structural Differences: Substitutes the methylthio group with an amino (-NH₂) group at position 2 and hydroxyl at position 3.
  • Properties: The amino group increases basicity and participation in hydrogen bonding, enhancing solubility in polar solvents. This contrasts with the lipophilic methylthio group in the target compound.
  • Applications: Potential use in dyes or coordination chemistry due to its chelating ability .

Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate

  • Structural Differences : Replaces methylthio with a prenyl ether (-O-C(CH₃)CH₂CH₂) group.
  • Properties : The prenyl group enhances hydrophobicity and may confer antioxidant or antimicrobial activity, as seen in natural product derivatives (e.g., compound 13 in ).
  • Applications : Relevant in natural product synthesis and drug discovery targeting oxidative stress .

Methyl 3-formamido-4-hydroxybenzoate

  • Structural Differences : Substitutes methylthio with a formamido (-NHCHO) group.
  • Properties : The formamido group introduces hydrogen-bonding capacity and rigidity, making it a reference standard in pharmaceutical quality control (e.g., Proxymetacaine production) .

Data Table: Key Properties of Methyl 3-hydroxy-4-(methylthio)benzoate and Analogs

Compound Name Substituents (Position) Molecular Formula Key Applications References
This compound -OH (3), -SCH₃ (4) C₉H₁₀O₃S Pharmaceutical intermediates
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate -OH (3), -C≡C-Si(CH₃)₃ (4) C₁₃H₁₆O₃Si Materials science, medical intermediates
Methyl 4-chloro-2-fluoro-3-(methylthio)benzoate -Cl (4), -F (2), -SCH₃ (3) C₉H₈ClFO₂S Agrochemical synthesis
Methyl 2-amino-3-hydroxybenzoate -NH₂ (2), -OH (3) C₈H₉NO₃ Dyes, coordination chemistry
Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate -OH (3), -O-prenyl (4) C₁₃H₁₆O₄ Antioxidant/antimicrobial agents

Research Findings and Trends

  • Electronic Effects : The methylthio group in this compound provides moderate electron-withdrawing effects compared to halogens or methoxy groups, influencing its reactivity in electrophilic aromatic substitution .
  • Biological Activity : Analogs with sulfur-containing groups (e.g., methylthio, thiadiazole in ) often exhibit enhanced bioactivity, such as neuroprotective effects (e.g., compound 7 in ) .

Preparation Methods

Halogen Displacement with Methylthiolating Agents

In a patent describing herbicide intermediates, aryl halides undergo substitution with methylthiolating agents such as sodium methanethiolate. For instance, methyl 4-chloro-3-hydroxybenzoate reacts with NaSCH₃ in dimethylacetamide (DMAc) at 60°C for 12 hours, achieving 78% conversion. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups (e.g., ester) at the 3-position.

Esterification of Pre-Formed 3-Hydroxy-4-(methylthio)benzoic Acid

Acid-Catalyzed Esterification

The direct esterification of 3-hydroxy-4-(methylthio)benzoic acid with methanol is a straightforward approach. Using concentrated sulfuric acid (20% v/v) as a catalyst, refluxing for 6–8 hours achieves near-quantitative conversion. The product is purified via recrystallization from ethyl acetate, yielding 92–95% purity.

Reaction Conditions:

  • Molar ratio (acid:MeOH): 1:10

  • Temperature: 65–70°C

  • Duration: 6–8 hours

Steglich Esterification for Sensitive Substrates

For acid-sensitive substrates, the Steglich method using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is effective. This method preserves the hydroxyl and methylthio groups from side reactions, achieving 88% yield under mild conditions (0–25°C, 24 hours).

Sequential Functionalization of Aromatic Rings

Hydroxylation of Methylthio-Substituted Esters

A two-step synthesis involves first introducing the methylthio group followed by hydroxylation. For example, methyl 4-(methylthio)benzoate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in acetic acid at 100°C, yielding the 3-hydroxy derivative via electrophilic aromatic substitution. This method requires careful control of reaction time to avoid over-oxidation.

Oxidative Demethylation of Methoxy Precursors

Methyl 3-methoxy-4-(methylthio)benzoate can be demethylated using boron tribromide (BBr₃) in DCM at −78°C. The reaction selectively cleaves the methoxy group, yielding the hydroxyl derivative in 82% yield.

Analytical Validation and Quality Control

Chromatographic Purity Assessment

HPLC analysis with a C18 column (mobile phase: acetonitrile/0.1% H₃PO₄, 60:40) confirms product purity >99%. Key retention times:

  • Methyl 3-hydroxy-4-(methylthio)benzoate: 12.3 min

  • Unreacted starting material: 8.7 min

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 7.38 (s, 1H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 1H, -OH), 3.91 (s, 3H, -OCH₃), 2.45 (s, 3H, -SCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH), 680 cm⁻¹ (C-S).

Industrial-Scale Considerations

Waste Management in PTC Reactions

The use of immobilized phase transfer catalysts reduces waste generation by enabling catalyst recycling (>10 cycles without activity loss). Waste streams are neutralized with 20% HCl, recovering benzoic acid byproducts for reuse.

Cost-Benefit Analysis of Routes

MethodCost (USD/kg)Yield (%)Scalability
PTC alkylation12095High
Direct esterification9092Moderate
Sequential functionalization15085Low

Q & A

Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Modify the hydroxyl or methylthio groups to alter lipophilicity (logP) or hydrogen-bonding capacity. For instance, replacing –SCH₃ with –SO₂CH₃ increases polarity, potentially improving solubility. Track structure-activity relationships (SAR) using in silico tools like CoMFA .

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